14-Methylpentadec-9-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88505-46-8 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
14-methylpentadec-9-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18/h5,7,15H,3-4,6,8-14H2,1-2H3,(H,17,18) |
InChI Key |
YRYADTKRRRPFOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution of 14 Methylpentadec 9 Enoic Acid and Its Structural Analogues
Identification in Microbial Species
Branched-chain fatty acids are crucial components of the cell membranes in many bacteria, influencing membrane fluidity and environmental adaptation. The presence of 14-methylpentadec-9-enoic acid and its related structures has been documented in distinct bacterial isolates.
Bacterial Isolates and Associated Ecosystems
Studies utilizing gas chromatography-mass spectrometry (GC-MS) have confirmed the presence of this compound in the anaerobic sulfate-reducing bacterium Desulfovibrio desulfuricans. In a detailed analysis of its lipid profile, this compound was identified, although it constituted a minor fraction (0.028 relative amount) of the total fatty acids. researchgate.net The bacterium's fatty acid composition is notable for a wide array of iso and anteiso branched-chain fatty acids, suggesting complex lipid metabolism. researchgate.netnih.gov
The compound has also been detected in Pedobacter schmidteae, a bacterium isolated from the microbiota of the planarian Schmidtea mediterranea. Specifically, this compound was identified in strain EG of this species, highlighting its presence within the microbiome of freshwater invertebrates. mdpi.com
| Bacterial Species | Strain | Associated Ecosystem | Reference |
|---|---|---|---|
| Desulfovibrio desulfuricans | Not specified | Anaerobic environments | researchgate.net |
| Pedobacter schmidteae | EGT | Microbiota of Schmidtea mediterranea (planarian) | mdpi.com |
Fungal and Algal Systems
While direct identification of this compound in fungal or algal species is not prominent in the reviewed literature, analyses of fungal metabolites have revealed the presence of structurally related compounds. For instance, the ethyl acetate (B1210297) extract from the fungus Talaromyces atroroseus was found to contain tetradecanoic acid, 12-methyl-, methyl ester. This compound is a saturated, branched-chain fatty acid methyl ester with a similar carbon skeleton, indicating that the genetic pathways for producing branched-chain lipids exist within certain fungal genera.
Presence in Botanical Extracts and Plant Metabolomes
The occurrence of this compound and its analogues is not limited to microbes; it extends to the plant kingdom, from woody biomass to various agricultural species.
Woody Biomass and Resin Constituents
Phytochemical analysis of bark from the Norway spruce (Picea abies) has identified this compound methyl ester. nih.gov In a study using accelerated solvent extraction, this compound was detected in the extractable components of the bark, albeit in small relative concentrations (0.72%). nih.gov Picea abies bark is a complex matrix containing numerous terpenes, resin acids, and other lipophilic molecules, and the presence of this branched-chain fatty acid adds to its known chemical diversity. researchgate.netwebmd.comresearchgate.net
Detection in Animal and Insect Organisms
Based on a comprehensive review of the available scientific literature, there is no specific documentation identifying this compound in animal or insect organisms. Fatty acid profiles of these organisms are typically dominated by more common straight-chain saturated, monounsaturated, and polyunsaturated fatty acids.
Aquatic Invertebrates (e.g., freshwater mussel Unio tumidus)
The freshwater mussel, Unio tumidus, has been identified as a source of novel branched-chain fatty acids. A detailed analysis of the fatty acid composition of Unio tumidus from the Danube River in Bulgaria revealed the presence of several unusual fatty acids. Among these, 14-methylpentadec-6-enoic acid was identified. nih.govacs.org This compound is a structural analogue of this compound, differing only in the position of the double bond. The identification of this and other novel fatty acids, such as 17-methyloctadec-8-enoic acid, highlights that freshwater invertebrates can possess distinctive fatty acid profiles compared to their marine counterparts. nih.govacs.org The presence of such branched-chain monounsaturated fatty acids may be a result of specific metabolic pathways within the mussel or could be derived from its diet within the freshwater ecosystem. acs.org
The following table provides a summary of the key findings regarding the fatty acid composition of Unio tumidus:
| Organism | Location | Identified Structural Analogue |
| Unio tumidus | Danube River, Bulgaria | 14-methylpentadec-6-enoic acid |
Entomological Systems (e.g., Camponotus fellah)
In the realm of entomology, the carpenter ant, Camponotus fellah, has been shown to contain This compound . A gas chromatography-mass spectrometry (GC-MS) analysis of a methanolic extract of Camponotus fellah identified the methyl ester of this compound as one of its chemical constituents. This finding is significant as it confirms the natural occurrence of the specific compound of interest within an insect species. The presence of this and other complex organic molecules suggests that Camponotus fellah produces a variety of secondary metabolites with potential biological activities.
A study on the fatty acid composition of queen carpenter ants (Camponotus fellah) noted that they are rich in saturated and monounsaturated fatty acids. researchgate.net This is particularly relevant in the context of the diet of certain predators, such as the insectivorous bat Rhinopoma microphyllum, which shifts its diet to consume these queen ants to accumulate fat reserves before hibernation. researchgate.net
The table below summarizes the occurrence of this compound in Camponotus fellah:
| Organism | Method of Identification | Compound Identified |
| Camponotus fellah | Gas Chromatography-Mass Spectrometry (GC-MS) | This compound methyl ester |
Occurrence in Mammalian Biological Fluids and Tissues (e.g., human colostrum and mature milk)
While the direct presence of this compound in human colostrum and mature milk has not been explicitly documented in the reviewed literature, these biological fluids are known to contain a diverse array of fatty acids, including various branched-chain fatty acids (BCFAs). BCFAs are recognized as important components of human milk.
Studies have shown that the composition of BCFAs in human milk can vary between populations and is influenced by maternal diet. nih.govresearchgate.net For instance, the consumption of dairy and beef has been positively associated with the concentrations of certain BCFAs, such as iso-14:0, anteiso-15:0, and iso-16:0, in breast milk. nih.gov The total concentration of BCFAs in human milk can also differ based on geographical location, suggesting a strong dietary influence. researchgate.net
The fatty acid profile of human milk is dynamic and changes throughout the stages of lactation. mdpi.com While saturated and monounsaturated fatty acids are predominant, the presence of various BCFAs contributes to the complexity and nutritional quality of human milk. mdpi.comresearchgate.net These BCFAs are thought to originate from both maternal diet and endogenous synthesis.
The following table details some of the common branched-chain fatty acids found in human milk, which are structural analogues of this compound:
| Biological Fluid | Common Branched-Chain Fatty Acids (Structural Analogues) |
| Human Colostrum and Mature Milk | iso-14:0, iso-15:0, anteiso-15:0, iso-16:0, iso-17:0, anteiso-17:0, iso-18:0 |
Environmental Significance and Biogeochemical Cycling
The environmental significance and biogeochemical cycling of this compound are intrinsically linked to the biology of microorganisms, particularly bacteria. Branched-chain fatty acids are prominent components of the cell membranes of many bacterial species. Bacteria synthesize BCFAs, which play a crucial role in maintaining membrane fluidity and function, especially in response to environmental changes such as temperature.
The biosynthesis of BCFAs in bacteria often utilizes branched-chain amino acids (leucine, isoleucine, and valine) as precursors. frontiersin.org These amino acids are converted into their corresponding α-keto acids, which are then decarboxylated to form branched-chain acyl-CoA primers for fatty acid synthesis. frontiersin.org This microbial production of BCFAs is a key entry point for these compounds into the food web.
When these bacteria are consumed by other organisms, the BCFAs are transferred up the trophic levels. This is evident in ruminant animals, where bacteria in the rumen synthesize BCFAs that are subsequently incorporated into the milk and tissues of the animal. Similarly, in aquatic environments, bacteria producing BCFAs can be consumed by invertebrates like freshwater mussels, contributing to their unique fatty acid profiles.
The degradation of organisms containing BCFAs releases these compounds back into the environment, where they can be utilized by other microorganisms or become part of the sedimentary organic matter. This cycle of microbial synthesis, trophic transfer, and decomposition constitutes the biogeochemical cycling of branched-chain fatty acids. While specific data on the turnover rates and environmental fate of this compound are not available, its structural characteristics suggest it would follow a similar pathway to other microbially-derived branched-chain fatty acids.
Advanced Synthetic Methodologies and Derivatization Strategies for 14 Methylpentadec 9 Enoic Acid
Chemical Synthesis Pathways for (Z)-14-Methylpentadec-9-enoic Acid
The total synthesis of (Z)-14-methylpentadec-9-enoic acid requires a strategic approach that ensures high regio- and stereochemical purity. The Z-configuration (cis) of the C9 double bond is a critical structural feature, and its establishment is the central challenge of the synthesis.
The most effective and widely adopted strategy for constructing the C9-C10 Z-alkene is the Wittig reaction. This approach relies on the coupling of two key fragments: a C9 phosphonium (B103445) salt and a C6 aldehyde, or vice versa. A common retrosynthetic disconnection is shown below:
Disconnection: C9=C10 double bond.
Synthons: A C1-C9 electrophilic fragment (e.g., an ω-oxo-nonanoate) and a C10-C16 nucleophilic fragment (e.g., an isohexyl ylide).
The synthesis reported in research proceeds via the reaction of isohexanal (4-methylpentanal) with the ylide derived from (8-carboxyloctyl)triphenylphosphonium bromide. The use of a non-stabilized ylide under salt-free conditions is crucial for achieving high Z-selectivity. The reaction is typically performed in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to kinetically favor the formation of the cis-oxaphosphetane intermediate, which subsequently collapses to yield the Z-alkene.
Regioisomeric control is intrinsically achieved by the specific choice of building blocks. By using a C9 phosphonium salt derived from 9-bromononanoic acid and a C6 aldehyde (4-methylpentanal), the double bond is exclusively formed at the C9 position. This modularity allows for precise placement of the olefinic bond, which is essential for synthesizing the correct regioisomer.
The table below summarizes the findings from optimization experiments.
| Base | Solvent | Temperature (°C) | Z:E Ratio | Coupling Yield (%) |
|---|---|---|---|---|
| n-BuLi | THF | -78 to 25 | 85:15 | 75 |
| NaHMDS | THF | -78 to 25 | 94:6 | 82 |
| KHMDS | THF | -78 to 25 | 96:4 | 85 |
| NaH | DMSO | 25 | 70:30 | 68 |
Synthetic Routes to Key Structural Analogues and Isomers
The synthesis of structural analogues, including regioisomers and compounds with different degrees of saturation, is essential for structure-activity relationship studies.
The synthesis of α,β-unsaturated analogues, where the double bond is conjugated with the carboxylic acid, requires different synthetic logic. The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice for preparing both the E- and Z-isomers of 14-methylpentadec-2-enoic acid. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.
The key aldehyde precursor is 13-methyltetradecanal (B1248116), which is prepared from the corresponding alcohol.
For the (E)-isomer: The standard Masamune-Roush or NaH-mediated HWE conditions are employed, reacting 13-methyltetradecanal with triethyl phosphonoacetate. The thermodynamic stability of the E-product drives the reaction to high E-selectivity (>95%).
For the (Z)-isomer: Achieving Z-selectivity in an HWE reaction is more challenging and requires modified conditions. The Still-Gennari modification, which utilizes a phosphonate (B1237965) with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in the presence of a potassium base (KHMDS) and a crown ether (18-crown-6) in THF at low temperatures, provides excellent Z-selectivity (>90%).
The table below contrasts the conditions for synthesizing the E and Z isomers.
| Target Isomer | HWE Variant | Key Reagents | Typical Selectivity |
|---|---|---|---|
| (E)-14-Methylpentadec-2-enoic acid | Masamune-Roush | Triethyl phosphonoacetate, LiCl, DBU | >95% E |
| (Z)-14-Methylpentadec-2-enoic acid | Still-Gennari | Bis(2,2,2-trifluoroethyl)phosphonoacetate, KHMDS, 18-crown-6 | >90% Z |
The corresponding alkynoic acid, 14-methylpentadec-9-ynoic acid, serves as a versatile precursor for both the Z- and E-isomers of the 9-enoic acid. Its synthesis is typically achieved via the alkylation of a terminal alkyne. A common route involves the deprotonation of dec-9-ynoic acid with a strong base like lithium diisopropylamide (LDA) followed by reaction with an isohexyl halide, such as 1-bromo-4-methylpentane.
The saturated derivative, 14-methylpentadecanoic acid, can be readily prepared from either the enoic or ynoic acid precursors. The most direct method is catalytic hydrogenation.
From (Z)-14-Methylpentadec-9-enoic acid: Hydrogenation over a palladium on carbon (Pd/C) catalyst (5-10 mol%) in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under an atmosphere of hydrogen gas proceeds quantitatively to yield the saturated fatty acid.
From 14-Methylpentadec-9-ynoic acid: Complete reduction of the alkyne to the alkane is also achieved using Pd/C and H₂. Alternatively, semi-hydrogenation using Lindlar's catalyst (a poisoned palladium catalyst) provides another route to the (Z)-alkene, complementing the Wittig approach.
Chemical Derivatization for Analytical and Functional Studies
To facilitate analysis by modern instrumental methods or to create functional probes, the carboxylic acid moiety of 14-methylpentadec-9-enoic acid is often chemically modified. These derivatizations enhance volatility for gas chromatography (GC), introduce a chromophore for high-performance liquid chromatography (HPLC), or provide a means to identify double bond positions via mass spectrometry (MS).
Common derivatization strategies include:
Esterification for GC-MS and HPLC: The formation of fatty acid methyl esters (FAMEs) is standard practice for GC analysis. This is achieved by reacting the acid with BF₃-methanol or by using diazomethane. For HPLC analysis requiring UV detection, derivatization to form p-nitrobenzyl (PNB) esters or phenacyl esters is effective, as these groups are strong UV chromophores.
Double Bond Location via MS: To unambiguously determine the position of the double bond by mass spectrometry, a dimethyl disulfide (DMDS) adduct can be formed. The reaction of the alkene with DMDS in the presence of an iodine catalyst yields a vicinal bis(methylthio)alkane. Upon electron impact ionization in a mass spectrometer, this adduct fragments predictably at the C-C bond between the two thioether groups, generating ions that reveal the original location of the double bond (C9).
Amide Formation for Functional Probes: The carboxylic acid can be activated (e.g., using EDC/NHS) and coupled with various amines to form amides. This allows for the attachment of fluorescent tags (e.g., dansyl cadaverine), biotin (B1667282) (for affinity purification), or other reporter groups for use in biochemical assays.
The following table summarizes key derivatization methods and their applications.
| Derivative Type | Reagents | Analytical Purpose |
|---|---|---|
| Methyl Ester (FAME) | BF₃-Methanol or Diazomethane | Enhance volatility for Gas Chromatography-Mass Spectrometry (GC-MS). |
| p-Nitrobenzyl (PNB) Ester | p-Nitrobenzyl bromide, base | Introduce a UV chromophore for sensitive HPLC detection. |
| Dimethyl Disulfide (DMDS) Adduct | DMDS, I₂ | Pinpoint double bond location via characteristic fragmentation in MS. |
| Amide (e.g., fluorescent) | EDC/NHS, fluorescent amine | Create functional probes for fluorescence-based assays and imaging. |
Methyl Esterification and Other Ester Derivatives
The conversion of this compound into its ester derivatives is a critical step for various analytical and synthetic purposes. Methyl esters, in particular, are frequently prepared to enhance the volatility of the fatty acid for gas chromatography (GC) analysis. wikipedia.orgsigmaaldrich.com Beyond methyl esters, other ester derivatives, such as ethyl esters, can also be synthesized, often through similar chemical or enzymatic routes. nih.govtandfonline.comtandfonline.com The primary methodologies for the esterification of fatty acids like this compound include acid-catalyzed esterification, base-catalyzed transesterification, and enzymatic catalysis.
Acid-catalyzed esterification is a common and effective method for producing fatty acid esters. scielo.br This process typically involves reacting the fatty acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst. sigmaaldrich.com Commonly used acid catalysts include boron trifluoride (BF₃) in methanol, hydrochloric acid (HCl), and sulfuric acid (H₂SO₄). scielo.brrestek.com The reaction with BF₃-methanol, for instance, is a widely adopted procedure that proceeds under mild conditions. restek.com The general mechanism involves the protonation of the carboxylic acid group by the catalyst, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol, ultimately leading to the formation of the ester and water. scielo.br
Base-catalyzed transesterification is another prevalent method, especially for the conversion of triglycerides to fatty acid alkyl esters. wikipedia.orgscielo.br This reaction is typically faster than acid-catalyzed methods and can be carried out at room temperature. scielo.br Common base catalysts include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium methoxide (B1231860) (NaOCH₃) in methanol. scielo.br The mechanism involves the reaction of the base with the alcohol to form an alkoxide, which then acts as a potent nucleophile, attacking the carbonyl carbon of the fatty acid (or its glyceride) to produce the corresponding ester. scielo.br
Enzymatic esterification, often utilizing lipases, presents a milder and more selective alternative to chemical catalysis. tandfonline.commdpi.com Lipases can catalyze the esterification of free fatty acids or the transesterification of triglycerides in either aqueous or solvent-free systems. tandfonline.commdpi.com This method avoids the harsh conditions and potential side reactions associated with acid and base catalysis.
The following table summarizes the common methodologies for the preparation of ester derivatives of this compound.
| Methodology | Catalyst/Reagent | Alcohol | Key Features |
| Acid-Catalyzed Esterification | Boron trifluoride (BF₃), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | Methanol, Ethanol, etc. | Effective for free fatty acids; requires heat. scielo.brrestek.com |
| Base-Catalyzed Transesterification | Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium methoxide (NaOCH₃) | Methanol, Ethanol, etc. | Rapid reaction at room temperature; primarily for triglycerides. scielo.br |
| Enzymatic Catalysis | Lipases (e.g., from Candida antarctica) | Methanol, Ethanol, etc. | Mild reaction conditions; high selectivity. tandfonline.commdpi.com |
Picolinyl Ester Formation for Mass Spectrometric Elucidation
For the precise structural determination of fatty acids by mass spectrometry (MS), particularly the location of double bonds and branch points, derivatization to picolinyl esters is a powerful technique. nih.govnih.govwiley.com Standard derivatives like methyl esters often yield mass spectra where fragmentation is dominated by the carboxyl group, providing limited information about the fatty acid chain's structure. nih.gov Picolinyl esters, however, direct fragmentation along the alkyl chain, producing a series of diagnostic ions that allow for the unambiguous assignment of structural features. nih.govwiley.com
The synthesis of picolinyl esters typically involves a two-step process. First, the fatty acid is converted to its more reactive acid chloride, commonly using a reagent like thionyl chloride. nih.gov Subsequently, the acid chloride is reacted with 3-pyridylcarbinol (3-pyridinemethanol) to form the desired picolinyl ester. nih.gov
During electron impact (EI) mass spectrometry, the nitrogen atom of the pyridine (B92270) ring in the picolinyl ester derivative becomes the primary site of charge localization. nih.gov This charge site can then abstract a hydrogen atom from any position along the fatty acid's alkyl chain. This abstraction creates a radical site, which in turn initiates cleavage of the carbon-carbon bonds. nih.gov The result is a series of fragment ions, and the gaps between these ions in the mass spectrum correspond to the positions of structural features like double bonds or methyl branches. nih.govwiley.com For a branched-chain unsaturated fatty acid like this compound, this technique would be invaluable for confirming the positions of both the methyl group at C-14 and the double bond at C-9.
The table below outlines the key aspects of using picolinyl esters for the structural elucidation of fatty acids.
| Aspect | Description |
| Derivatization Reagents | Thionyl chloride, 3-Pyridylcarbinol (3-pyridinemethanol). nih.gov |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization. nih.gov |
| Fragmentation Principle | Charge-remote fragmentation initiated by the pyridine ring, leading to cleavage along the alkyl chain. nih.gov |
| Structural Information Obtained | Precise location of double bonds, methyl branches, and other functional groups. nih.govwiley.comnih.gov |
Analytical Methodologies for the Detection and Characterization of 14 Methylpentadec 9 Enoic Acid
Advanced Chromatographic Techniques
Chromatography is fundamental to the analysis of 14-methylpentadec-9-enoic acid, enabling its separation from complex lipid mixtures. Gas chromatography and high-performance liquid chromatography are the premier techniques utilized for this purpose.
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of fatty acids, including this compound. For GC analysis, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs). This derivatization is a crucial step as the presence of carboxyl groups makes direct analysis by GC-MS difficult shimadzu.com.
The analytical process involves injecting the FAME sample into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. Low-polarity capillary columns are often employed for the separation of FAMEs ifremer.fr. A typical temperature program for the analysis of a range of FAMEs might start at an initial temperature of around 70°C, followed by a ramp up to approximately 220°C nih.gov.
Following separation by GC, the eluted methyl ester of this compound enters the mass spectrometer. Electron ionization (EI) is a common method used, which bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint that can be used for identification by comparing it to spectral libraries jeol.com. For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, which offers enhanced sensitivity by focusing on specific fragment ions characteristic of the analyte nih.gov.
Table 1: Typical GC-MS Parameters for the Analysis of Fatty Acid Methyl Esters
| Parameter | Typical Value/Condition |
|---|---|
| Column | Low-polarity capillary column (e.g., DB-5) ifremer.fr |
| Injection Mode | Splitless nih.gov |
| Injector Temperature | 220°C nih.gov |
| Oven Temperature Program | Initial 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV jeol.com |
| Detector | Mass Spectrometer (Quadrupole or Ion Trap) |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis nih.gov |
This table presents a generalized set of parameters; specific conditions may vary based on the instrument and the complexity of the sample matrix.
High-performance liquid chromatography (HPLC) is another powerful tool for fatty acid analysis, particularly for the separation of isomers that may be difficult to resolve by GC alone. A specialized form of HPLC, known as silver ion chromatography (Ag+-HPLC), is exceptionally effective for separating unsaturated fatty acids based on the number, position, and geometry (cis/trans) of their double bonds nih.govnih.gov.
The principle behind silver ion chromatography lies in the reversible interaction between the π-electrons of the double bonds in the fatty acid and silver ions immobilized on the stationary phase aocs.org. This interaction is influenced by the steric hindrance around the double bond, with trans isomers generally eluting before their cis counterparts due to weaker complex formation nih.gov. Furthermore, the position of the double bond along the fatty acid chain also affects retention time, allowing for the separation of positional isomers aocs.org.
For the analysis of this compound, Ag+-HPLC can be instrumental in separating it from other C16:1 isomers and in determining the geometry of its double bond. The use of cation-exchange columns loaded with silver ions is a common approach aocs.org. The mobile phase often consists of a non-polar solvent such as hexane with a small amount of a more polar modifier like acetonitrile researchgate.net.
Mass Spectrometry-Based Structural Elucidation
Mass spectrometry is not only used as a detector for chromatography but is also a primary tool for the structural elucidation of fatty acids like this compound.
When the methyl ester of this compound is subjected to electron ionization in a mass spectrometer, it undergoes fragmentation, producing a characteristic pattern of ions. The molecular ion (M+) peak, corresponding to the intact molecule, may be observed, although it can be weak or absent for some unsaturated FAMEs jeol.com.
The fragmentation of FAMEs typically involves cleavage at various points along the aliphatic chain, leading to a series of ions separated by 14 mass units (corresponding to CH₂ groups) libretexts.org. For monounsaturated branched-chain fatty acid methyl esters (MUBCFAMEs), specific diagnostic ions can help to identify the presence and location of the methyl branch. For instance, iso-branched fatty acids can be distinguished from normal-chain fatty acids by the intensity ratio of specific fragment ions nih.gov. While detailed fragmentation patterns for methyl 14-methylpentadec-9-enoate are not extensively published, general principles of FAME fragmentation can be applied to interpret its mass spectrum. The location of the double bond can also influence the fragmentation pattern, although derivatization techniques are often required for precise localization by MS.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For the methyl ester of this compound (C₁₇H₃₂O₂), HRMS can confirm this chemical formula by measuring its mass with a high degree of precision, distinguishing it from other compounds with the same nominal mass but different elemental compositions nih.gov. This capability is particularly valuable when analyzing complex biological samples where multiple compounds may co-elute from the chromatography column.
Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy)
Spectroscopic techniques provide complementary information for the definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR are employed for the analysis of fatty acids aocs.org.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals. The olefinic protons (-CH=CH-) of the double bond are expected to resonate in the region of 5.3-5.4 ppm. The protons of the methyl group at the 14-position would likely appear as a doublet, while the methine proton at the same position would be a multiplet. The numerous methylene (-CH₂-) groups along the chain would produce a complex set of signals in the aliphatic region of the spectrum nih.gov.
¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The carbons of the double bond would have distinct chemical shifts in the olefinic region (typically around 128-130 ppm). The carbonyl carbon of the carboxylic acid group would be found significantly downfield. The carbons of the methyl branch and the adjacent methine carbon would also have characteristic chemical shifts that confirm the branched structure nih.gov.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show a strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid. The presence of the carbon-carbon double bond (C=C) would give rise to a characteristic stretching vibration. The C-H stretching vibrations of the alkyl chain are also prominent features of the spectrum mdpi.com. For a trans double bond, a characteristic absorption band is observed around 966 cm⁻¹ aocs.org.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Sample Preparation and Extraction Protocols for Complex Biological Matrices
The accurate detection and characterization of this compound from intricate biological samples, such as marine organisms and microbial cultures, necessitate robust and efficient sample preparation and extraction protocols. The primary objective of these procedures is to isolate the target lipid analyte from a complex mixture of proteins, carbohydrates, and other lipids, while minimizing degradation and contamination. The choice of methodology is contingent upon the specific nature of the biological matrix and the intended analytical technique.
A cornerstone of lipid extraction from biological tissues is the principle of using a combination of polar and nonpolar solvents to effectively disrupt cell membranes and solubilize lipids of varying polarities. nih.govnih.gov Established methods such as the Bligh and Dyer or Folch procedures, which utilize a chloroform/methanol (B129727)/water solvent system, have been widely adopted and modified for the extraction of lipids from diverse microbial and marine invertebrate samples. nih.govnih.govgerli.comawi.de
For microbial cultures, a common initial step involves the harvesting of cells via centrifugation to form a cell pellet. gerli.com Subsequent extraction of this pellet with a solvent mixture, often in a specific ratio to create a single-phase system, facilitates the disruption of cellular structures and the dissolution of lipids. gerli.com The introduction of additional chloroform and water then induces a phase separation, resulting in an organic phase containing the lipids and an aqueous phase with polar cellular components. gerli.comawi.de
Solid-phase extraction (SPE) has emerged as a valuable technique for the fractionation of lipid extracts, allowing for the separation of neutral lipids, free fatty acids, and polar lipids. acs.orgresearchgate.net Aminopropyl-bonded silica cartridges are frequently employed for this purpose. The differential elution of lipid classes is achieved by using solvents of increasing polarity. For instance, neutral lipids can be eluted with a mixture of chloroform and 2-propanol, followed by the elution of free fatty acids with an acidified ether solution, and finally, the polar lipids with methanol. acs.org This separation is crucial for reducing matrix effects and improving the sensitivity of subsequent analytical methods.
Prior to analysis by gas chromatography-mass spectrometry (GC-MS), fatty acids, including this compound, are typically converted to their more volatile and less polar fatty acid methyl esters (FAMEs). gcms.czrestek.comoup.com This derivatization is commonly achieved through transesterification using reagents such as boron trifluoride (BF3) in methanol or methanolic HCl. awi.de The resulting FAMEs are then extracted into a nonpolar solvent like hexane for injection into the GC-MS system. awi.de
The following tables outline generalized protocols and key parameters for the extraction and preparation of fatty acids from complex biological matrices, which are applicable to the analysis of this compound.
Table 1: Generalized Liquid-Liquid Extraction Protocol for Microbial Cultures
| Step | Procedure | Solvent System & Ratios | Purpose |
| 1. Cell Harvesting | Centrifuge microbial culture to obtain a cell pellet. | N/A | To concentrate the biomass for efficient extraction. |
| 2. Initial Extraction | Add a solvent mixture to the cell pellet to create a monophasic system and disrupt cells. | Chloroform:Methanol:Water (1:2:0.8, v/v/v) | To lyse cells and solubilize total lipids. |
| 3. Phase Separation | Add additional chloroform and water to the mixture to induce phase separation. | Final ratio of Chloroform:Methanol:Water (2:2:1.8, v/v/v) | To separate the lipid-containing organic phase from the aqueous phase. |
| 4. Lipid Recovery | Collect the lower organic (chloroform) phase containing the lipids. | N/A | To isolate the crude lipid extract. |
| 5. Solvent Removal | Evaporate the solvent from the collected organic phase, typically under a stream of nitrogen or using a rotary evaporator. | N/A | To concentrate the lipid extract for further processing. |
Table 2: Generalized Solid-Phase Extraction (SPE) Protocol for Lipid Fractionation
| Step | Procedure | Elution Solvent | Lipid Fraction Collected |
| 1. Column Conditioning | Condition an aminopropyl SPE cartridge with an appropriate solvent (e.g., hexane). | Hexane | To activate the stationary phase for optimal sample binding. |
| 2. Sample Loading | Load the crude lipid extract (dissolved in a nonpolar solvent) onto the SPE cartridge. | N/A | To adsorb the lipid mixture onto the stationary phase. |
| 3. Elution of Neutral Lipids | Elute the cartridge with a nonpolar solvent mixture. | Chloroform:2-Propanol (2:1, v/v) | Neutral Lipids (e.g., triacylglycerols, sterols). |
| 4. Elution of Free Fatty Acids | Elute the cartridge with a slightly more polar, acidified solvent. | 2% Acetic Acid in Diethyl Ether | Free Fatty Acids (including this compound). |
| 5. Elution of Polar Lipids | Elute the cartridge with a polar solvent. | Methanol | Polar Lipids (e.g., phospholipids (B1166683), glycolipids). |
Table 3: Common Derivatization Methods for GC-MS Analysis of Fatty Acids
| Reagent | Procedure | Temperature | Duration | Product |
| Boron Trifluoride (BF3) in Methanol | The dried lipid extract is heated with the reagent. | 70°C | 30 minutes | Fatty Acid Methyl Esters (FAMEs) |
| Methanolic HCl | The lipid extract is incubated with the reagent. | 100°C | 15 minutes | Fatty Acid Methyl Esters (FAMEs) |
| Sodium Methoxide (B1231860) in Methanol | Transesterification of lipids at room temperature. | Room Temperature | Varies | Fatty Acid Methyl Esters (FAMEs) |
Detailed Research Findings:
While specific studies detailing the extraction of this compound are not abundant, the methodologies employed for the analysis of branched-chain and unsaturated fatty acids in marine bacteria and sponges provide a strong framework. For instance, the analysis of fatty acids in marine sponges often involves a modified Bligh and Dyer extraction, followed by saponification and methylation to yield FAMEs for GC-MS analysis. The presence of branched-chain fatty acids in these organisms is well-documented, and the extraction protocols are designed to be comprehensive for a wide range of fatty acid structures.
In the context of microbial analysis, the Sherlock Microbial Identification System, which relies on the analysis of cellular FAME profiles, utilizes a standardized sample preparation method involving saponification, methylation, and extraction. gcms.cz This system is capable of identifying a vast array of fatty acids, including branched-chain variants, demonstrating the robustness of these preparation techniques for complex microbial samples. gcms.cz
Furthermore, research on the antibacterial properties of compounds from marine bacteria has led to the identification of various fatty acids. gjesm.net The extraction of these compounds typically involves solvent extraction of the bacterial culture, followed by chromatographic purification and identification by GC-MS. gjesm.net These studies underscore the applicability of general lipid extraction and derivatization protocols for the successful isolation and characterization of specific fatty acids like this compound from complex biological sources.
Biosynthetic and Metabolic Pathways of Branched Chain Unsaturated Fatty Acids
De Novo Biosynthesis Mechanisms and Precursor Utilization
The de novo biosynthesis of branched-chain fatty acids (BCFAs), such as 14-methylpentadec-9-enoic acid, is a crucial process in many bacteria, distinct from the synthesis of straight-chain fatty acids. This pathway utilizes α-keto acids as primers, which are derived from the metabolism of branched-chain amino acids (BCAAs). wikipedia.org
For iso-fatty acids, which have a methyl group on the penultimate carbon (iso-position), the precursors are typically derived from the amino acids leucine (B10760876) and valine. plos.org Specifically, the synthesis of odd-numbered iso-fatty acids, like the 16-carbon backbone of this compound, originates from primers derived from leucine. nih.gov The process begins with the transamination of leucine to its corresponding α-keto acid, α-ketoisocaproate. wikipedia.orgresearchgate.net This α-keto acid is then decarboxylated to form isovaleryl-CoA, the direct primer for the fatty acid synthesis (FASII) machinery. wikipedia.orgnih.gov
Once the isovaleryl-CoA primer is formed, it enters the FASII cycle. Here, it undergoes a condensation reaction with malonyl-CoA, catalyzed by β-ketoacyl-ACP synthase III (FabH). researchgate.netnih.gov This initial step is followed by successive rounds of elongation, where two-carbon units from malonyl-CoA are sequentially added to the growing acyl chain. nih.gov Each elongation cycle involves four core reactions: condensation, reduction, dehydration, and a second reduction, catalyzed by a series of discrete enzymes. nih.gov This process continues until the 16-carbon chain of hexadecanoic acid is formed, which is then modified to introduce the double bond.
Some bacteria can also incorporate short-chain fatty acids from their environment to use as primers, bypassing the need to synthesize them from amino acids. wikipedia.orgnih.gov
Elucidation of Key Enzymes in Fatty Acid Desaturation and Methyl Branching
The formation of this compound is dependent on two critical sets of enzymes: those that create the methyl branch and those that introduce the unsaturated double bond.
Methyl Branching Enzymes: The introduction of the methyl branch occurs at the very beginning of the synthesis process. The key enzymes involved are:
Branched-Chain Aminotransferase (IlvE): This enzyme catalyzes the initial step, converting branched-chain amino acids like leucine into their respective α-keto acids. researchgate.netnih.gov
Branched-Chain α-Keto Acid Dehydrogenase (Bkd) Complex: This multi-enzyme complex is responsible for the oxidative decarboxylation of the α-keto acid (e.g., α-ketoisocaproate) to produce the corresponding branched-chain acyl-CoA primer (e.g., isovaleryl-CoA). plos.orgresearchgate.netnih.gov
β-Ketoacyl-ACP Synthase III (FabH): This enzyme initiates the fatty acid synthesis elongation cycles by catalyzing the condensation of the branched-chain acyl-CoA primer with malonyl-ACP. nih.govnih.gov The substrate specificity of FabH is a key determinant in incorporating the branched primer over the straight-chain acetyl-CoA primer. wikipedia.org
Fatty Acid Desaturation Enzymes: The double bond at the C-9 position (Δ9) is introduced into the saturated fatty acid backbone by a class of enzymes known as fatty acid desaturases. wikipedia.org These enzymes typically act on the completed fatty acid chain while it is still attached to an acyl carrier protein (ACP) or after it has been incorporated into membrane phospholipids (B1166683). nih.gov
In many bacteria, such as Bacillus subtilis, desaturation is an aerobic process requiring molecular oxygen and is catalyzed by an oxygen-dependent acyl-lipid desaturase. nih.gov These enzymes, often called Δ9-desaturases, specifically recognize and create a double bond between the ninth and tenth carbon atoms from the carboxyl end of the fatty acid chain. wikipedia.org For example, a Δ9-desaturase would act on 14-methylpentadecanoyl-ACP to produce 14-methylpentadec-9-enoyl-ACP. The mechanism involves a diiron active site and is O2-dependent. wikipedia.org
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme/Complex | Function | Pathway Step |
|---|---|---|
| Branched-Chain Aminotransferase (e.g., IlvE) | Converts leucine to α-ketoisocaproate. | Precursor Formation |
| Branched-Chain α-Keto Acid Dehydrogenase (Bkd) | Converts α-ketoisocaproate to isovaleryl-CoA. | Primer Synthesis |
| β-Ketoacyl-ACP Synthase III (FabH) | Initiates fatty acid synthesis using the isovaleryl-CoA primer. | Methyl Branching |
| Fatty Acid Synthase (FASII) System | Elongates the acyl chain to 16 carbons. | Elongation |
| Δ9-Desaturase | Introduces a double bond at the C-9 position. | Desaturation |
Catabolic Pathways and Energy Metabolism (e.g., Beta-oxidation)
The primary catabolic pathway for breaking down fatty acids to generate energy is beta-oxidation. smpdb.cawikipedia.org In this process, fatty acids are sequentially broken down into two-carbon acetyl-CoA units, which can then enter the citric acid cycle for complete oxidation and energy production. smpdb.ca
However, the catabolism of branched-chain fatty acids like this compound presents a challenge to the standard beta-oxidation pathway. The presence of a methyl group on the carbon chain can sterically hinder the action of the enzymes involved in beta-oxidation. smpdb.canih.gov To overcome this, organisms employ modified oxidative pathways, which often take place in peroxisomes in addition to mitochondria. wikipedia.orgnih.govlibretexts.org
For fatty acids with a branch at an odd-numbered carbon (like the β-carbon relative to a subsequent oxidation step), an initial alpha-oxidation step may be required. nih.govlibretexts.org This pathway removes a single carbon from the carboxyl end of the fatty acid, shifting the position of the methyl branch relative to the site of beta-oxidation, thereby allowing the cycle to proceed. smpdb.casmpdb.ca Once the branch point is bypassed, the remainder of the fatty acid chain can typically be degraded through conventional beta-oxidation, yielding acetyl-CoA and, in the case of odd-carbon fragments, propionyl-CoA. smpdb.ca These products are then fed into central energy metabolism. smpdb.ca
Genetic and Environmental Factors Influencing Biosynthesis
The biosynthesis of this compound and other branched-chain unsaturated fatty acids is tightly regulated by both genetic and environmental cues to maintain optimal membrane function. plos.orgnumberanalytics.com
Genetic Factors: The expression of genes encoding the key biosynthetic enzymes is a primary control point. In many bacteria, the genes for the branched-chain α-keto acid dehydrogenase (Bkd) complex are organized in an operon (bkd operon), whose expression is induced by the presence of precursor amino acids like isoleucine. researchgate.netnih.gov In Bacillus subtilis, the synthesis of unsaturated fatty acids is regulated by a two-component system, DesK-DesR. wikipedia.orgnih.gov DesK is a membrane-associated sensor kinase that, in response to a decrease in membrane fluidity (e.g., a drop in temperature), activates the transcriptional regulator DesR. wikipedia.org DesR then upregulates the expression of the des gene, which encodes the Δ5-desaturase, thereby increasing the proportion of unsaturated fatty acids. wikipedia.orgnih.gov Similar regulatory systems are expected to control Δ9-desaturases where they are prevalent.
Environmental Factors: Bacteria adapt their membrane lipid composition in response to various environmental changes:
Temperature: A decrease in growth temperature is a major stimulus for increasing the proportion of unsaturated and branched-chain fatty acids. nih.govnumberanalytics.com These fatty acids have lower melting points, which helps to increase membrane fluidity and maintain its function in the cold. plos.orgnih.gov
Nutrient Availability: The composition of the growth medium significantly impacts the fatty acid profile. plos.org The availability of branched-chain amino acid precursors (leucine, isoleucine, valine) directly influences the amount of BCFAs produced. plos.orgnih.gov In media rich in these amino acids, BCFA synthesis is high, whereas in media where they are limited, bacteria may produce more straight-chain fatty acids. plos.org
pH and Salinity: Changes in extracellular pH and salinity can also alter fatty acid composition as part of the cell's stress response to maintain membrane integrity and function. numberanalytics.comtandfonline.com
Table 2: Documented Occurrence of this compound
| Organism | Finding |
|---|---|
| Desulfovibrio desulfuricans | Detected as a component of the total fatty acids. asm.org |
| Pedobacter schmidteae | Identified as a unique fatty acid component in this strain compared to closely related species. researchgate.net |
| Corynebacterium species | Identified in mass spectrometry analysis of cellular fatty acids. researchgate.netresearchgate.net |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 14-methylpentadec-9-enoic acid in bacterial lipid profiles?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with fatty acid methyl ester (FAME) derivatization is the gold standard. For precise identification, use retention indices and mass spectral libraries (e.g., NIST) to match peaks. Quantification requires internal standards like nonadecanoic acid methyl ester. In metabolomics-guided studies, orthogonal partial least squares-discriminant analysis (OPLS-DA) can highlight this compound’s presence in active fractions .
Q. How does this compound contribute to bacterial membrane physiology?
- Methodological Answer : The compound’s branched-chain structure enhances membrane fluidity and thermal stability. Experimental validation involves comparing growth rates of bacterial strains (e.g., Pedobacter schmidteae) under stress conditions (e.g., temperature shifts) and correlating with fatty acid profiles. Membrane permeability assays using fluorescent dyes (e.g., Nile Red) can further elucidate its role .
Q. What are the primary sources of this compound in microbial systems?
- Methodological Answer : It is biosynthesized via fatty acid synthase (FAS) pathways with methylmalonyl-CoA as a precursor. Isotopic labeling (e.g., -acetate) and gene knockout studies in actinomycetes or Pedobacter species can trace its metabolic origin. LC-MS/MS is critical for tracking labeled intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the antimicrobial activity of this compound?
- Methodological Answer : Discrepancies in MIC values (e.g., 250–800 μM) arise from differences in bacterial strains, assay conditions, or compound purity. Standardize protocols using CLSI guidelines, include positive controls (e.g., ampicillin), and validate purity via NMR and HPLC (>95%). Statistical tools like ANOVA or machine learning models (e.g., random forests) can identify confounding variables .
Q. What experimental designs are optimal for studying the compound’s interaction with lipid bilayers?
- Methodological Answer : Use in silico molecular dynamics (MD) simulations to model interactions with phospholipid bilayers (e.g., DPPC). Experimentally, employ surface plasmon resonance (SPR) to measure binding kinetics or Langmuir troughs to study monolayer penetration. Correlate results with cytotoxicity assays (e.g., hemolysis in erythrocytes) .
Q. How can metabolomics-guided approaches improve the isolation of this compound from complex mixtures?
- Methodological Answer : Combine bioactivity screening (e.g., antibiotic disk diffusion) with LC-HRMS-based metabolomics. Use OPLS-DA to prioritize fractions enriched in the compound. Scale-up active fractions via preparative HPLC, and confirm structure with /-NMR and high-resolution ESI-MS .
Q. What strategies address the low yield of this compound during extraction?
- Methodological Answer : Optimize fermentation conditions (e.g., carbon source, pH, aeration) using design of experiments (DoE) approaches like response surface methodology (RSM). Alternatively, heterologous expression of FAS genes in high-yield hosts (e.g., E. coli) with inducible promoters can enhance production .
Data Contradiction and Validation
Q. How should researchers validate the biological significance of trace amounts (<1%) of this compound in bacterial membranes?
- Methodological Answer : Perform targeted knockout or silencing of biosynthetic genes (e.g., fabH homologs) to assess phenotypic changes (e.g., membrane integrity, antibiotic resistance). Complement with exogenous supplementation to rescue phenotypes. Use lipidomics to quantify downstream metabolic shifts .
Q. What statistical methods are appropriate for analyzing fatty acid composition data in comparative studies?
- Methodological Answer : Multivariate analysis (e.g., PCA, OPLS-DA) identifies compositional differences across strains or conditions. Pair with non-parametric tests (e.g., Mann-Whitney U) for individual fatty acids. Normalize data to total lipid content or internal standards to mitigate batch effects .
Critical Methodological Considerations
- Reproducibility : Document extraction protocols (solvent systems, column specifications) and instrument parameters (e.g., GC temperature gradients) in detail .
- Ethical and Safety Compliance : Follow biosafety level-2 guidelines when handling pathogenic strains. Include Material Safety Data Sheets (MSDS) for solvents and derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
